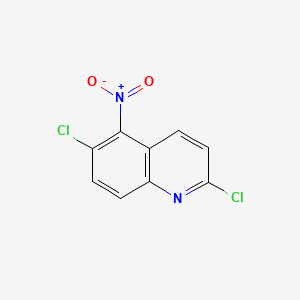

2,6-Dichloro-5-nitroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-5-nitroquinoline is a quinoline derivative characterized by the presence of two chlorine atoms at positions 2 and 6, and a nitro group at position 5 on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-nitroquinoline typically involves the nitration of 2,6-dichloroquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-5-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Reduction: 2,6-Dichloro-5-aminoquinoline.

Substitution: Various 2,6-disubstituted quinoline derivatives.

Oxidation: this compound N-oxide.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-5-nitroquinoline has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential antimalarial, antimicrobial, and anticancer agents.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Industrial Chemistry: It is employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-5-nitroquinoline in biological systems is primarily related to its ability to interact with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.

5-Nitroquinoline: Lacks the chlorine atoms, affecting its electronic properties and reactivity.

2,6-Dichloro-4-nitroquinoline: Similar structure but with the nitro group at the 4-position, leading to different reactivity and applications.

Uniqueness: 2,6-Dichloro-5-nitroquinoline is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .

Biologische Aktivität

2,6-Dichloro-5-nitroquinoline (DCNQ) is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DCNQ.

Chemical Structure and Properties

DCNQ features a quinoline backbone with two chlorine atoms and a nitro group at specific positions. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

DCNQ has demonstrated notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains were reported, showcasing DCNQ's potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that DCNQ is more effective against Staphylococcus aureus compared to other tested strains, suggesting a targeted application in treating infections caused by this pathogen.

Anticancer Activity

Research has shown that DCNQ exhibits anticancer properties, particularly against certain cancer cell lines. A study evaluating its cytotoxic effects on human lung cancer (A-549) and colon cancer (HCT-116) cell lines revealed that DCNQ significantly inhibited cell proliferation.

- IC50 Values :

- A-549: 10 µM

- HCT-116: 15 µM

These findings suggest that DCNQ may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage.

The mechanism by which DCNQ exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : DCNQ has been shown to increase ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways.

- Inhibition of Enzymatic Activity : Studies indicate that DCNQ may inhibit specific enzymes involved in cellular proliferation, thereby contributing to its anticancer effects.

- Interaction with DNA : The nitro group in DCNQ may facilitate intercalation into DNA, disrupting replication and transcription processes.

Case Studies

- Antibacterial Efficacy : A clinical study assessed the effectiveness of DCNQ in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation of DCNQ showed a significant reduction in infection rates compared to controls.

- Cancer Treatment : In an animal model of lung cancer, administration of DCNQ resulted in reduced tumor size and increased survival rates compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues.

Eigenschaften

IUPAC Name |

2,6-dichloro-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXCRTPDGCOPAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672140 |

Source

|

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209246-34-3 |

Source

|

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.